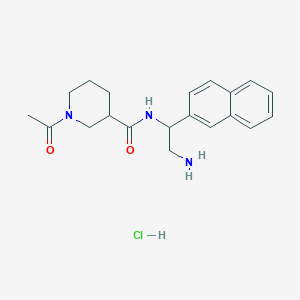

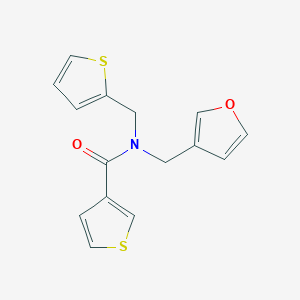

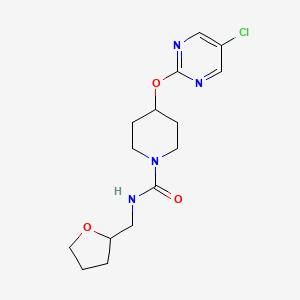

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide (FTC) is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. FTC is a heterocyclic compound that contains both furan and thiophene moieties, which are known to possess unique properties that make them suitable for various applications.

科学研究应用

Synthesis and Reactivity

The synthesis and reactivity of compounds involving furan and thiophene units are crucial in developing potentially bioactive compounds and functional materials. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions highlights the versatility of these compounds in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Redox Properties

The study of furan and thiophene diarylmethenes as potential redox-active ligands for metal centers reveals their capacity for facilitating nontraditional, stoichiometric, and catalytic redox reactions. The selective meso-deprotonation and facile one-electron oxidation of these compounds underline their utility in redox chemistry and their intriguing candidacy as ligands for redox-inert metal centers (M. Curcio et al., 2018).

Antimicrobial Activities

The development of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses showcases the potential of such compounds in addressing viral infections. The structure–activity relationship studies point towards the significance of the substituted heterocyclic moiety on the anti-influenza activity, with certain derivatives demonstrating potent inhibitory effects against the H5N1 virus (Yu Yongshi et al., 2017).

Crystal Packing Effects

Research into the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds has been conducted to understand the influence of aromaticity from furan to thiophene on crystal packing. Such studies are vital for the design of materials with specific molecular arrangements and properties (Maryam Rahmani et al., 2016).

属性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(13-4-7-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-6-20-14/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIKQGTGKWBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)

![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)